molecular formula C18H29N3O2S B13089937 4-((Cyclopentylamino)methyl)-N-(1-methylpiperidin-4-yl)benzenesulfonamide

4-((Cyclopentylamino)methyl)-N-(1-methylpiperidin-4-yl)benzenesulfonamide

Cat. No.: B13089937
M. Wt: 351.5 g/mol
InChI Key: QTTCLMAEQZSAPR-UHFFFAOYSA-N
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Description

4-((Cyclopentylamino)methyl)-N-(1-methylpiperidin-4-yl)benzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Cyclopentylamino)methyl)-N-(1-methylpiperidin-4-yl)benzenesulfonamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Benzenesulfonamide Core:

    Introduction of the Cyclopentylamino Group: This step involves the reaction of cyclopentylamine with a suitable intermediate to introduce the cyclopentylamino group.

    Attachment of the Methylpiperidinyl Group: This step involves the reaction of 1-methylpiperidine with the intermediate compound to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-((Cyclopentylamino)methyl)-N-(1-methylpiperidin-4-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under suitable conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles/Electrophiles: Halides, amines, alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

4-((Cyclopentylamino)methyl)-N-(1-methylpiperidin-4-yl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((Cyclopentylamino)methyl)-N-(1-methylpiperidin-4-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by binding to receptor sites. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide: The core structure of the compound, known for its diverse biological activities.

    Cyclopentylamine: A component of the compound, known for its use in the synthesis of pharmaceuticals.

    1-Methylpiperidine: Another component of the compound, used in the synthesis of various organic compounds.

Uniqueness

4-((Cyclopentylamino)methyl)-N-(1-methylpiperidin-4-yl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical properties and potential applications that are not found in similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H29N3O2S

Molecular Weight

351.5 g/mol

IUPAC Name

4-[(cyclopentylamino)methyl]-N-(1-methylpiperidin-4-yl)benzenesulfonamide

InChI

InChI=1S/C18H29N3O2S/c1-21-12-10-17(11-13-21)20-24(22,23)18-8-6-15(7-9-18)14-19-16-4-2-3-5-16/h6-9,16-17,19-20H,2-5,10-14H2,1H3

InChI Key

QTTCLMAEQZSAPR-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)CNC3CCCC3

Origin of Product

United States

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